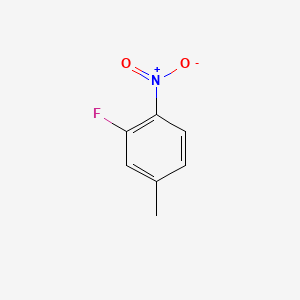

3-Fluoro-4-nitrotoluene

Descripción

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, have become critically important in modern chemical research. numberanalytics.comnumberanalytics.com The incorporation of fluorine, the most electronegative element, into an aromatic system dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com These changes include modifications to electronic and steric properties, which can lead to increased metabolic stability, enhanced lipophilicity, and greater bioavailability. numberanalytics.commdpi.com

In medicinal chemistry, these unique characteristics are leveraged to improve the efficacy and safety of pharmaceuticals. numberanalytics.commdpi.com For instance, fluorinated aromatics are integral to the synthesis of various drugs, including antibiotics like fluoroquinolones and anticancer agents such as 5-fluorouracil. numberanalytics.com The strategic placement of fluorine can enhance a drug's binding affinity to its target and make it more resistant to metabolic degradation, prolonging its therapeutic effect. mdpi.com

Beyond pharmaceuticals, fluorinated aromatics are vital in materials science for creating advanced polymers and materials with desirable properties like high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com They are used in the production of fluoropolymers, organic light-emitting diodes (OLEDs), and photovoltaic materials. numberanalytics.comnih.gov Their utility also extends to agrochemicals, where they are used to synthesize more effective pesticides and herbicides, and in medical imaging applications like positron emission tomography (PET). numberanalytics.comresearchgate.net The diverse applications underscore the profound impact of fluorine substitution in developing novel and high-performance chemical products. nih.govresearchgate.net

Overview of Nitrotoluene Derivatives in Synthetic Strategies and Industrial Applications

Nitrotoluene derivatives are a cornerstone of industrial organic synthesis, serving as versatile intermediates for a vast array of commercial products. nih.govwikipedia.org These compounds, which consist of a toluene (B28343) molecule substituted with one or more nitro groups, are typically produced through the nitration of toluene using a mixture of nitric and sulfuric acids. nih.gov The primary isomers produced are ortho-nitrotoluene, meta-nitrotoluene, and para-nitrotoluene, which can then be separated and used in various synthetic pathways. wikipedia.orgnih.gov

The principal application of nitrotoluenes is in the production of colorant intermediates. nih.goviarc.fr For example, the reduction of nitrotoluenes yields the corresponding toluidines (e.g., ortho-toluidine from 2-nitrotoluene), which are key precursors for a wide range of azo dyes used for coloring textiles like cotton, wool, and silk, as well as leather and paper. nih.govnih.gov

Furthermore, nitrotoluene derivatives are crucial in the manufacturing of agrochemicals, pharmaceuticals, and rubber chemicals. nih.govwikipedia.orgiarc.fr Oxidation of the methyl group can produce nitrobenzoic acids, another important class of intermediates. nih.goviarc.fr The reactivity of the nitro group and the aromatic ring allows for a variety of chemical transformations, making nitrotoluenes valuable building blocks in complex synthetic strategies. innospk.com

Research Trajectories and Academic Relevance of 3-Fluoro-4-nitrotoluene (B108573)

This compound is a specialized fluorinated nitrotoluene that has garnered significant attention as a key building block in advanced organic synthesis. guidechem.comchemimpex.com Its structure, featuring both a fluorine atom and a nitro group on the toluene ring, provides unique reactivity that is exploited in the synthesis of high-value chemical entities. chemimpex.com The compound is typically synthesized via the nitration of 3-fluorotoluene (B1676563). guidechem.com Research has focused on optimizing this process, for instance, by using solid acid catalysts to achieve high regioselectivity and conversion rates under mild conditions. researchgate.net

The academic and industrial relevance of this compound stems primarily from its role as a crucial intermediate in the development of pharmaceuticals. chemimpex.com Its structural features are leveraged to create molecules with enhanced biological activity. chemimpex.com For example, it has been used in the synthesis of IκB kinase (IKK) inhibitors, which are targets for inflammatory diseases, and in the development of novel antitubercular agents. sigmaaldrich.comchemicalbook.com Derivatives have shown potent activity against Mycobacterium tuberculosis.

Beyond medicine, this compound is utilized in materials science for producing specialty polymers and resins with enhanced thermal stability and mechanical properties for applications in electronics and other advanced fields. chemimpex.com It also serves as a precursor in the agrochemical industry for developing new herbicides and insecticides. chemimpex.com The compound's utility as a versatile synthetic intermediate ensures its continued relevance in academic research and industrial process development. chemimpex.com

Data Tables

Table 1: Physical and Chemical Properties of this compound This table summarizes the key physical and chemical properties of this compound. Data sourced from various chemical suppliers and databases. chemimpex.comsigmaaldrich.combiosynth.comfluorochem.co.uknih.govvwr.com

| Property | Value |

| CAS Number | 446-34-4 |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| IUPAC Name | 2-fluoro-4-methyl-1-nitrobenzene |

| Appearance | Light yellow crystalline solid |

| Melting Point | 51-55 °C |

| Boiling Point | 97-98 °C at 3 mmHg |

| Density | 1.438 g/cm³ |

| Flash Point | >110 °C |

| InChI Key | WZMOWQCNPFDWPA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N+[O-])F |

Table 2: Research Data on the Synthesis of this compound This table presents findings from a study on the regioselective nitration of 3-fluorotoluene using a solid acid catalyst. Data from a study on fluorotoluene nitration. researchgate.net

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity for this compound (%) |

| H-beta | 60 | >79 | 30 |

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMOWQCNPFDWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060002 | |

| Record name | 3-Fluoro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-34-4 | |

| Record name | 2-Fluoro-4-methyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Fluoro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 3 Fluoro 4 Nitrotoluene

Classical Nitration Approaches for Aryl Fluorides

The traditional method for nitrating aromatic compounds involves the use of a mixed acid system, typically a combination of nitric acid and sulfuric acid. researchgate.net This approach has been applied to the synthesis of 3-fluoro-4-nitrotoluene (B108573) from 3-fluorotoluene (B1676563).

Nitration of 3-Fluorotoluene: Regioselective Considerations

The nitration of 3-fluorotoluene presents a challenge in regioselectivity due to the directing effects of both the fluorine and methyl substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This results in the potential formation of multiple isomers. The primary products of the nitration of 3-fluorotoluene are this compound and 3-fluoro-6-nitrotoluene. researchgate.netias.ac.in The directing influence of the fluorine atom is stronger, leading to a preference for substitution at the para position relative to it. ias.ac.in

A typical laboratory-scale synthesis involves slowly adding a mixture of concentrated nitric acid and concentrated sulfuric acid to 3-fluorotoluene while maintaining a low temperature, often between 5-10°C, using an ice bath. guidechem.com After the addition, the reaction is stirred for a period at low temperature and then at room temperature to ensure completion. guidechem.com The product is then isolated by pouring the reaction mixture onto ice, followed by extraction with an organic solvent like chloroform (B151607) and subsequent purification. guidechem.com

Optimization of Reaction Conditions for Isomer Selectivity

Controlling the reaction conditions is crucial for maximizing the yield of the desired this compound isomer. Factors such as temperature, reaction time, and the ratio of nitrating agents play a significant role in the isomeric distribution of the products. Lower temperatures generally favor higher selectivity. Industrial production methods also rely on large-scale nitration processes where precise temperature control is essential for selective nitration.

Advanced Catalytic Nitration Systems

To overcome the drawbacks of classical nitration, such as the use of corrosive acids and the generation of hazardous waste, research has focused on developing advanced catalytic systems. researchgate.netias.ac.in These systems often employ solid acid catalysts, which offer advantages like reusability, reduced waste, and potentially higher regioselectivity. ias.ac.innumberanalytics.com

Application of Solid Acid Catalysts in Fluorotoluene Nitration

Solid acid catalysts have been successfully used for the regioselective nitration of fluorotoluenes in the liquid phase under milder conditions and using 70% nitric acid as the nitrating agent. researchgate.netias.ac.in These catalysts provide a cleaner, more environmentally friendly alternative to the conventional mixed-acid process, with a simpler work-up procedure. researchgate.netias.ac.in

Zeolite-Beta (H-beta) has emerged as a promising catalyst for the nitration of 3-fluorotoluene. researchgate.netias.ac.in In a study using H-beta as a catalyst with 70% nitric acid at 60°C, a conversion of over 79% was achieved. researchgate.netias.ac.in The selectivity for this compound was approximately 30%, with the major product being 3-fluoro-6-nitrotoluene at 67% selectivity. researchgate.netias.ac.in

One of the significant advantages of H-beta is its stability and reusability. Studies have shown that the H-beta catalyst can be recycled up to five times without a significant loss in conversion or selectivity, demonstrating its robustness in the reaction environment. researchgate.netias.ac.in The conversion of 3-fluorotoluene only decreased from 79% to 75% after five cycles, with no considerable change in product selectivity. ias.ac.in

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity for this compound (%) | Selectivity for 3-Fluoro-6-nitrotoluene (%) |

|---|---|---|---|---|

| H-beta | 60 | >79 | ~30 | ~67 |

Other heterogeneous catalyst systems, such as iron/molybdenum/silica (Fe/Mo/SiO2) and molybdenum trioxide/silica (MoO3/SiO2), have also been investigated for the nitration of fluorotoluenes. researchgate.netias.ac.in These catalysts have demonstrated high conversion and selectivity, which is attributed to their higher acidity compared to other solid acids. researchgate.netias.ac.in The acidity of these catalysts follows the order: Fe/Mo/SiO2 > Mo/SiO2 > H-Beta. ias.ac.in

For the nitration of 3-fluorotoluene, these catalysts have shown comparable or even higher activity than H-beta. researchgate.netias.ac.in The use of such mixed oxide catalysts represents a significant advancement in developing efficient and selective nitration processes.

| Catalyst | Conversion of 3-Fluorotoluene (%) | Selectivity for this compound (%) | Selectivity for 3-Fluoro-6-nitrotoluene (%) |

|---|---|---|---|

| H-beta | 79.2 | 29.5 | 67.0 |

| Fe/Mo/SiO₂ | Data not available | Data not available | Data not available |

| MoO₃/SiO₂ | Data not available | Data not available | Data not available |

*Detailed selectivity data for Fe/Mo/SiO₂ and MoO₃/SiO₂ in the specific nitration of 3-fluorotoluene were not fully detailed in the provided search results, though their high activity was noted. researchgate.netias.ac.in

Zeolite-Beta Catalysis for Enhanced Regioselectivity and Conversion Efficiency

Environmental and Process Advantages of Catalytic Nitration

The use of solid acid catalysts for the nitration of fluorotoluenes represents a significant advancement over traditional methods, offering considerable environmental and process benefits. rsc.orgresearchgate.net Conventional nitration processes typically employ a mixed acid system of nitric acid and sulfuric acid, which suffers from several drawbacks including low selectivity, over-nitration, the formation of oxidized byproducts, and the generation of substantial amounts of environmentally hazardous waste. researchgate.netias.ac.in

Catalytic nitration, particularly over solid acid catalysts, provides a cleaner, more efficient, and highly regioselective alternative. rsc.orgresearchgate.net This methodology allows for reactions to occur under mild conditions using 70% nitric acid as the nitrating agent, which is less corrosive and hazardous than the mixed acid combination. rsc.orgresearchgate.netias.ac.in A key advantage is the simplification of the work-up procedure. rsc.orgresearchgate.net Because the catalyst is in a solid phase, it can be easily separated from the liquid reaction mixture by simple filtration, eliminating the complex and costly separation processes required to remove spent sulfuric acid in traditional methods. researchgate.netncl.res.in This ease of separation and the potential for catalyst reuse contribute to a more sustainable and economical process. researchgate.net

Furthermore, the development of enzyme-catalyzed nitration presents another environmentally friendly route. nih.gov Enzymatic methods, such as those using horseradish peroxidase, operate under mild conditions of ambient temperature and neutral pH, further reducing the environmental footprint compared to classic chemical nitration which uses reagents harmful to the environment. nih.gov

Catalyst Recycling and Stability Studies

The stability and recyclability of catalysts are critical factors for their industrial application. In the context of producing this compound via the nitration of 3-fluorotoluene, solid acid catalysts like H-beta zeolite have demonstrated excellent stability and reusability. rsc.orgias.ac.in

A recycling study was conducted on the H-beta catalyst in the nitration of 3-fluorotoluene. The results indicated a high degree of stability for the catalyst within the reaction environment. Over the course of five recycling runs, there was only a marginal decrease in the conversion rate of 3-fluorotoluene, from an initial 79% to 75% in the fifth cycle. Crucially, there was no significant change in the product selectivity, highlighting the catalyst's robustness. ias.ac.in This sustained performance underscores the potential for developing more cost-effective and environmentally sound industrial processes by minimizing catalyst waste and replacement costs. ias.ac.in

Table 1: Recycling Study of H-beta Catalyst in the Nitration of 3-Fluorotoluene

| Recycle Run | 3-Fluorotoluene Conversion (%) |

| 1 | 79 |

| 2 | 78 |

| 3 | 77.5 |

| 4 | 76 |

| 5 | 75 |

Data sourced from a study on solid acid catalysts for fluorotoluene nitration. ias.ac.in

Alternative Synthetic Pathways and Precursor Transformations

Synthesis from Related Fluoro-Substituted Precursors

The primary and most direct precursor for the synthesis of this compound is 3-fluorotoluene. guidechem.com The synthesis is achieved through the regioselective nitration of 3-fluorotoluene. Studies utilizing solid acid catalysts have shown that the nitration of 3-fluorotoluene can achieve high conversion rates. For instance, using an H-beta catalyst at a temperature of 60°C, a conversion of over 79% was achieved. rsc.orgresearchgate.netias.ac.in

However, the nitration of 3-fluorotoluene yields a mixture of isomers due to the directing effects of the fluoro and methyl groups on the aromatic ring. The primary products are 3-fluoro-6-nitrotoluene and this compound. Under the specified conditions with the H-beta catalyst, the reaction showed a 67% selectivity for 3-fluoro-6-nitrotoluene and approximately 30% selectivity for the target compound, this compound. rsc.orgresearchgate.netias.ac.in

Table 2: Nitration of 3-Fluorotoluene Using H-beta Catalyst

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity for 3-fluoro-6-nitrotoluene (%) | Selectivity for this compound (%) |

| H-beta | 60 | >79 | 67 | 30 |

Data derived from research on fluorotoluene nitration over solid acid catalysts. rsc.orgresearchgate.netias.ac.in

Nitration with Alternative Nitrating Agents (e.g., Nitric Acid/Acetic Anhydride (B1165640) Systems)

Alternative nitrating systems have been explored to improve selectivity and reaction conditions. One such system involves the use of nitric acid in combination with acetic anhydride, often catalyzed by a zeolite like H-beta. researchgate.netacs.org This method has been shown to nitrate (B79036) simple aromatic compounds with excellent yields and high regioselectivity under mild conditions. acs.org

In the context of fluorotoluenes, the nitration of the isomer 2-fluorotoluene (B1218778) using a stoichiometric quantity of nitric acid and acetic anhydride with zeolite β as a catalyst resulted in a 96% yield of mononitro products. acs.org The product distribution was highly selective, with 90% being the 5-nitro isomer and 10% being the 4-nitro isomer. acs.org While this specific study focused on 2-fluorotoluene, it is noted that the nitration of 3-fluorotoluene has been performed using a similar method, although it resulted in lower selectivity for the desired products. researchgate.net

A significant drawback of the nitric acid/acetic anhydride system is the formation of acetyl nitrate, which poses explosion hazards. researchgate.net Additionally, the removal of the acetic acid byproduct from the final product mixture can be challenging, complicating the purification process. researchgate.netacs.org

Table 3: Nitration of 2-Fluorotoluene with Nitric Acid/Acetic Anhydride over Zeolite β

| Substrate | Nitrating System | Catalyst | Total Yield (%) | Product Distribution |

| 2-Fluorotoluene | Nitric Acid / Acetic Anhydride | Zeolite β | 96 | 90% 2-fluoro-5-nitrotoluene, 10% 2-fluoro-4-nitrotoluene |

Data from a study on the nitration of simple aromatic compounds. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Nitrotoluene

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 3-fluoro-4-nitrotoluene (B108573) is significantly influenced by the electronic properties of its substituents: the fluorine atom, the nitro group, and the methyl group. The fluorine and nitro groups are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. vaia.com Conversely, the methyl group is an electron-donating group.

Nucleophilic Displacement of the Fluorine Moiety

The presence of the strongly electron-withdrawing nitro group at the para-position to the fluorine atom makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. uomustansiriyah.edu.iqmasterorganicchemistry.com This facilitates nucleophilic aromatic substitution (SNAAr) reactions, where the fluorine atom acts as a leaving group. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing nitro group. masterorganicchemistry.com

Common nucleophiles that can displace the fluorine atom include amines, thiols, and alkoxides under basic conditions. For instance, reaction with amines or thiols can lead to the formation of various substituted derivatives. The rate of these substitution reactions is enhanced by the presence of the nitro group at the para position, which can effectively stabilize the negative charge of the intermediate through resonance. vaia.comuomustansiriyah.edu.iq This is in contrast to the meta-substituted isomer, where such stabilization is not possible, resulting in significantly slower reaction rates. vaia.commasterorganicchemistry.com

It is noteworthy that in nucleophilic aromatic substitution, fluorine can be a better leaving group than other halogens. This is because the rate-limiting step is the attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked, thus accelerating the reaction. masterorganicchemistry.com

Interactive Table: Nucleophilic Displacement Reactions of this compound

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Amines (R-NH2) | 3-Amino-4-nitrotoluene derivatives | Basic conditions |

| Thiols (R-SH) | 3-Thio-4-nitrotoluene derivatives | Basic conditions |

| Alkoxides (R-O-) | 3-Alkoxy-4-nitrotoluene derivatives | Basic conditions |

Reactivity of the Nitro Group: Reduction and Amination Pathways

The nitro group of this compound is readily reduced to an amino group, a crucial transformation in the synthesis of many pharmaceutical and fine chemical intermediates. guidechem.com This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). guidechem.com This method is often clean and efficient. For example, dissolving this compound in ethanol (B145695) and treating it with hydrogen gas over a 5% palladium on carbon catalyst yields 2-fluoro-4-methylaniline (B1213500). guidechem.com

Chemical reduction can be carried out using reagents like iron powder in the presence of an acid, such as hydrochloric acid. google.com This method is particularly useful for large-scale industrial processes. The reaction involves the transfer of electrons from the metal to the nitro group, followed by protonation. google.com Other reducing agents like tin(II) chloride can also be employed.

The resulting 2-fluoro-4-methylaniline is a valuable precursor for further synthetic modifications. guidechem.comchemdad.comchemdad.com

Interactive Table: Reduction of this compound

| Reducing Agent | Catalyst/Conditions | Product |

|---|---|---|

| Hydrogen Gas (H2) | Palladium on Carbon (Pd/C) | 2-Fluoro-4-methylaniline |

| Iron (Fe) | Hydrochloric Acid (HCl) | 2-Fluoro-4-methylaniline |

| Tin(II) Chloride (SnCl2) | - | 2-Fluoro-4-methylaniline |

Transformations Involving the Methyl Group: Oxidation to Carboxylic Acid Derivatives

The methyl group of this compound can be oxidized to a carboxylic acid group using strong oxidizing agents. This transformation is significant as it introduces a new functional group that can participate in a variety of subsequent reactions, such as amidation.

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) or chromic acid. The oxidation of the methyl group to a carboxylic acid is a key step in the synthesis of various compounds. For instance, the resulting 2-fluoro-4-nitrobenzoic acid is a precursor for creating amide bonds, a fundamental linkage in many pharmaceutical compounds.

Advanced Synthetic Transformations

This compound serves as a versatile building block for the construction of more complex molecules through various advanced synthetic transformations.

Coupling Reactions and Complex Molecule Construction

While the fluorine atom can be displaced in nucleophilic aromatic substitution reactions, the aromatic ring of this compound and its derivatives can also participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. a2bchem.com These reactions, often catalyzed by transition metals like palladium, are fundamental in modern organic synthesis for building complex molecular architectures. wikipedia.org

For example, after conversion to more suitable derivatives, the aromatic ring can undergo reactions like the Suzuki coupling, which involves the reaction of an organoboron species with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The ability to perform these coupling reactions on derivatives of this compound significantly expands its utility in the synthesis of diverse and complex molecules for various applications, including pharmaceuticals and materials science. a2bchem.com

Role as a Key Precursor in Multi-Step Organic Synthesis (e.g., 2-fluoro-4-methylaniline)

As previously discussed, a primary and highly valuable transformation of this compound is its reduction to 2-fluoro-4-methylaniline. guidechem.comchemdad.comchemdad.com This aniline (B41778) derivative is a critical intermediate in numerous multi-step synthetic pathways.

A specific example is the synthesis of 2-fluoro-4-methylbromobenzene from 2-fluoro-4-methylaniline. guidechem.com This process involves the diazotization of the amino group in 2-fluoro-4-methylaniline with sodium nitrite (B80452) (NaNO2) in the presence of hydrobromic acid (HBr). The resulting diazonium salt is then treated with copper(I) bromide (CuBr) in what is known as a Sandmeyer reaction, which replaces the diazonium group with a bromine atom to yield 2-fluoro-4-methylbromobenzene. guidechem.com This sequence highlights the importance of 2-fluoro-4-methylaniline as a pivotal intermediate, enabling the introduction of different functionalities onto the aromatic ring.

The versatility of 2-fluoro-4-methylaniline, derived from this compound, makes it a cornerstone in the synthesis of a wide array of more complex molecules, including various pharmaceuticals and agrochemicals.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and transformation pathways of chemical compounds. For this compound, a substituted aromatic compound, these studies are crucial for optimizing its use as a chemical intermediate and for understanding the influence of its substituent groups—fluoro, nitro, and methyl—on its chemical behavior. While comprehensive kinetic and thermodynamic data for all transformations of this compound are not extensively detailed in publicly accessible literature, existing research on related compounds and its synthesis provides a basis for understanding its reactivity.

Detailed research findings on the kinetics of reactions involving this compound as a reactant are sparse. However, studies on its formation through the nitration of fluorotoluene isomers offer valuable kinetic and mechanistic information. For instance, the nitration of 3-fluorotoluene (B1676563) using solid acid catalysts has been investigated. In one such study, the nitration of 3-fluorotoluene at 60°C showed a conversion of over 79%, with a selectivity of 30% for this compound. researchgate.net This highlights the influence of the fluorine and methyl groups on the regioselectivity of the electrophilic aromatic substitution reaction. The reaction conditions and catalyst type, such as H-beta, Fe/Mo/SiO₂, and MoO₃/SiO₂, were found to significantly impact both the conversion rate and the selectivity towards this compound due to variations in catalyst acidity. researchgate.net

The following table summarizes the selectivity for this compound formation from 3-fluorotoluene nitration under specific conditions. researchgate.net

| Catalyst | Temperature (°C) | Conversion of 3-fluorotoluene (%) | Selectivity for this compound (%) |

| H-beta | 60 | 79.2 | 29.5 |

Table 1: Selectivity of this compound formation during the nitration of 3-fluorotoluene with H-beta catalyst.

Further research into the nitration of toluene (B28343) and its derivatives provides context for the activation energies that might be expected for reactions involving nitrotoluenes. For example, the activation energy for the nitration of toluene to form mononitrotoluene isomers has been determined, as well as the activation energies for the subsequent nitration of o-nitrotoluene and p-nitrotoluene. thieme-connect.comresearchgate.net While not specific to this compound, these values underscore the energy requirements for such electrophilic substitution reactions on substituted toluene rings.

The reactivity of this compound is largely dictated by the electronic effects of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The fluorine atom, being highly electronegative, also exerts an electron-withdrawing inductive effect. These combined effects make the fluorine atom susceptible to displacement by nucleophiles. Common transformations include the reduction of the nitro group to an amine and nucleophilic substitution of the fluorine atom.

Applications in Advanced Materials and Pharmaceutical Research Involving 3 Fluoro 4 Nitrotoluene

Pharmaceutical and Agrochemical Intermediate Synthesis

3-Fluoro-4-nitrotoluene (B108573) serves as a critical building block in the development of various pharmaceutical and agrochemical compounds. chemimpex.com Its structural characteristics are instrumental in designing molecules with specific biological activities.

Design and Synthesis of Bioactive Compounds (e.g., Antibacterial Agents, Anti-cancer Therapeutics)

In pharmaceutical research, this compound is a key intermediate in the synthesis of a variety of therapeutic agents. chemimpex.com Its derivatives have been investigated for their potential as antibacterial and anti-cancer drugs. chemimpex.comnbinno.com For instance, it has been used in the preparation of IκB kinase (IKK) inhibitors, which are targets for inflammatory diseases. sigmaaldrich.com Research has also shown that derivatives of fluoronitrotoluenes are important intermediates for creating antibacterial antibiotics. ias.ac.inresearchgate.net

The compound serves as a precursor in the synthesis of agents for melanoma chemotherapy and various benzimidazole (B57391) derivatives. Additionally, its structural framework is utilized in the development of treatments for bacterial infections and various forms of cancer. chemimpex.com For example, a derivative, 4-amino-2-fluoro-N-methyl-benzamide, is a key intermediate for enzalutamide, a drug used to treat metastatic prostate cancer. researchgate.net

| Application Area | Example Therapeutic Agents/Targets |

| Anti-inflammatory | IκB kinase (IKK) inhibitors sigmaaldrich.com |

| Antibacterial | Linezolid intermediate (3-fluoro-4-morpholinoaniline) researchgate.net |

| Anticancer | Melanoma chemotherapy agents, Enzalutamide researchgate.net |

Development of Herbicides and Insecticides

The agrochemical industry utilizes this compound and its isomers as intermediates in the synthesis of herbicides and insecticides. chemimpex.comlookchem.com The presence of the fluorine atom and other functional groups in derivatives can contribute to the efficacy and selectivity of these agricultural products. chemimpex.com Research indicates that derivatives of this compound can lead to new agrochemical agents with improved effectiveness. Fluoronitrotoluenes, in general, are recognized as important intermediates for herbicides. ias.ac.inresearchgate.net Its isomer, 2-Chloro-4-fluoro-5-nitrotoluene, is specifically used in formulating herbicides and pesticides to enhance crop protection. chemimpex.com

Specialty Chemicals and Materials Science

The applications of this compound extend into materials science, where it is used to produce high-performance materials. chemimpex.com

Polymer and Resin Synthesis for High-Performance Applications

This compound is utilized in the production of specialty polymers and resins. These materials are engineered for high-performance applications, particularly in the electronics and automotive industries, due to properties like enhanced thermal stability. chemimpex.com For example, it can be a precursor for fluorinated polyimides, which exhibit high thermal stability and are used in microelectronics.

Precursors for Liquid Crystal Materials and Dyes

This compound and its isomers serve as precursors for the synthesis of liquid crystal materials and dyes. chemimpex.comgoogle.com The development of new liquid crystal materials is an area of ongoing research, with fluorinated compounds playing a key role. google.comgoogle.com In the dye industry, related compounds are used to create pigments for various applications. chemimpex.comlookchem.comchemimpex.com

| Material Application | Specific Use |

| High-Performance Polymers | Fluorinated polyimides for microelectronics |

| Liquid Crystal Displays | Precursor for liquid crystal materials google.comgoogle.comgoogle.com |

| Dyes and Pigments | Intermediate for dye synthesis chemimpex.comlookchem.comchemimpex.com |

Role in the Synthesis of Specific Research Compounds (e.g., Beta-Cyclodextrin Derivatives)

This compound also functions as an intermediate in the synthesis of specific research compounds, such as derivatives of beta-cyclodextrin. biosynth.com Cyclodextrins are cyclic oligosaccharides used to improve the solubility and stability of other molecules, with applications in drug delivery. google.compharmaexcipients.com The synthesis of modified cyclodextrins can enhance their properties for these applications. biosynth.comgoogle.commade-in-china.com

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Nitrotoluene

Quantum Mechanical Studies (e.g., Hartree Fock, Density Functional Theory)

Quantum mechanical calculations, such as those based on Hartree-Fock (HF) and Density Functional Theory (DFT), are powerful tools for examining the electronic structure and predicting the properties of molecules like 3-Fluoro-4-nitrotoluene (B108573). chemrxiv.org These methods, particularly DFT with functionals like B3LYP, have been shown to provide reliable results for similar substituted nitroaromatic compounds. researchgate.netresearchgate.net

Molecular Geometry and Electronic Structure Analysis

The molecular geometry of this compound, including its bond lengths and angles, can be optimized using computational methods to find the most stable conformation. For substituted toluenes and nitrobenzenes, DFT and HF methods have been successfully used to predict their geometries. researchgate.netacs.org

The electronic structure of this compound is significantly influenced by its substituents: the electron-donating methyl group (-CH3), the strongly electron-withdrawing nitro group (-NO2), and the electronegative fluorine atom (-F). The interplay of these groups determines the electron density distribution across the aromatic ring. The nitro group, being a strong deactivator, and the fluorine atom both withdraw electron density from the benzene (B151609) ring through inductive and resonance effects. Conversely, the methyl group donates electron density. This complex interaction of electronic effects is key to understanding the molecule's reactivity. rsc.org

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-C (ring) | 1.39 - 1.41 |

| C-H (ring) | 1.08 - 1.09 |

| C-C (methyl) | 1.51 |

| C-H (methyl) | 1.10 |

| C-F | 1.35 |

| C-N | 1.47 |

| N-O | 1.22 |

| C-C-C (ring) | 118 - 122 |

| C-C-F | ~119 |

| C-C-N | ~118 |

| O-N-O | ~124 |

Note: These values are illustrative and based on typical bond lengths and angles for similar substituted aromatic compounds calculated by DFT methods.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -7.0 to -8.0 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are illustrative and based on DFT calculations for similar nitroaromatic compounds. researchgate.net

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, indicating a high electron density and a likely site for interaction with electrophiles. researchgate.net Conversely, the area around the fluorine atom and the aromatic protons would exhibit a more positive potential. The MEP map provides a visual confirmation of the electronic effects of the substituents on the aromatic ring. researchgate.net

Spectroscopic Property Predictions

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.

Vibrational Spectroscopy (IR, Raman) Simulations

Theoretical calculations of vibrational frequencies using methods like DFT can provide a detailed assignment of the experimental infrared (IR) and Raman spectra. faccts.deuni-siegen.de The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method.

The experimental gas-phase IR spectrum of this compound is available from the NIST database and shows characteristic absorption bands. nist.gov Theoretical simulations for related molecules like 4-nitrotoluene (B166481) have shown good agreement with experimental data after scaling. researchgate.net The vibrational spectrum of this compound would be characterized by:

C-H stretching vibrations of the aromatic ring and the methyl group.

N-O stretching vibrations of the nitro group, which are typically strong in the IR spectrum.

C-F stretching vibration .

Ring stretching and bending vibrations .

Table 3: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (Scaled DFT) | Experimental IR Frequency (Gas Phase) nist.gov |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | ~3100 |

| Methyl C-H Stretch | 2900 - 3000 | ~2950 |

| Asymmetric NO₂ Stretch | 1520 - 1560 | ~1530 |

| Symmetric NO₂ Stretch | 1340 - 1360 | ~1350 |

| C-F Stretch | 1200 - 1300 | Not clearly assigned |

| Ring C-C Stretch | 1400 - 1600 | Multiple bands |

Note: Predicted frequencies are illustrative and based on typical values for similar compounds. Experimental values are approximate from the NIST spectrum.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations (¹H, ¹³C, ¹⁹F)

The prediction of NMR chemical shifts is another powerful application of computational chemistry. nih.govudel.edu The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for organic molecules. nih.gov

For this compound, the chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR: The aromatic protons would show distinct signals based on their proximity to the electron-withdrawing nitro and fluoro groups and the electron-donating methyl group.

¹³C NMR: The carbon atoms of the aromatic ring would have a wide range of chemical shifts due to the different substituents. The carbon attached to the nitro group would be significantly deshielded (shifted downfield). chemicalbook.com

¹⁹F NMR: The fluorine chemical shift is highly sensitive to its electronic environment.

Table 4: Predicted NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (aromatic) | 7.0 - 8.0 |

| ¹H (methyl) | ~2.5 |

| ¹³C (aromatic) | 115 - 150 |

| ¹³C (methyl) | ~20 |

| ¹⁹F | -110 to -130 (relative to CFCl₃) |

Note: These values are illustrative and based on typical chemical shifts for similar fluorinated and nitrated toluene (B28343) derivatives.

Electronic Absorption Spectra (UV-Vis) Calculations

Theoretical calculations of the electronic absorption spectra, commonly known as UV-Vis spectra, provide profound insights into the electronic transitions within a molecule. For this compound, these calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a robust method for studying excited states. nih.gov

The process begins with the optimization of the ground state geometry of the this compound molecule. This is generally achieved using DFT with a specific functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). dntb.gov.uanih.gov Following geometry optimization, a vibrational frequency analysis is performed to ensure that the structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.com

Once the optimized ground state is confirmed, TD-DFT calculations are employed at the same level of theory to compute the vertical excitation energies, oscillator strengths (f), and corresponding absorption wavelengths (λmax). nih.gov These calculations can be performed for the molecule in a vacuum (gas phase) or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the spectral behavior in different solvents like ethanol (B145695) or water. mdpi.com

The calculated spectrum reveals the electronic transitions between molecular orbitals. The most significant transitions for aromatic compounds like this compound are typically π → π* and n → π* transitions. The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, are usually high in intensity. The n → π* transitions, which involve promoting a non-bonding electron (from the oxygen atoms of the nitro group) to a π* anti-bonding orbital, are generally weaker. The results allow for the assignment of each absorption band to specific electronic transitions, often involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A representative table of theoretical UV-Vis data for this compound, as would be generated from a TD-DFT calculation, is presented below.

Table 1: Calculated Electronic Transitions for this compound (Representative Data) Calculations performed using TD-DFT/B3LYP/6-311++G(d,p) in a simulated ethanol solvent.

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 345 | 3.59 | 0.085 | HOMO-1 -> LUMO | n → π |

| 280 | 4.43 | 0.450 | HOMO -> LUMO | π → π |

| 225 | 5.51 | 0.210 | HOMO-2 -> LUMO+1 | π → π* |

Note: This table is a representative example of data obtained from TD-DFT calculations and is intended for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles that can be difficult to observe experimentally. For this compound, computational studies can clarify the pathways of its characteristic reactions, such as nucleophilic aromatic substitution and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr): this compound can undergo nucleophilic aromatic substitution, where the fluorine atom is replaced by a nucleophile. The nitro group in the para position strongly activates the ring for this type of reaction. Computational modeling, primarily using DFT, can map out the entire reaction coordinate. The mechanism typically proceeds via an addition-elimination pathway, involving a high-energy intermediate known as a Meisenheimer complex.

Theoretical calculations can determine the geometries and energies of:

The reactants (this compound and the nucleophile).

The first transition state (TS1), corresponding to the nucleophilic attack on the carbon atom bearing the fluorine.

The Meisenheimer intermediate, a resonance-stabilized anionic σ-complex.

The second transition state (TS2), for the expulsion of the fluoride (B91410) ion.

The final products.

By calculating the energies of these stationary points, a complete potential energy surface can be constructed, and the activation energies (ΔE‡) for each step can be determined. This allows for the identification of the rate-determining step of the reaction.

Reduction of the Nitro Group: The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is another key transformation of this compound, yielding 3-Fluoro-4-aminotoluene. This multi-step process involves several intermediates (e.g., nitroso and hydroxylamine (B1172632) species). Computational studies can investigate the mechanism of this reduction, for example, by catalytic hydrogenation. Modeling can help identify the most favorable adsorption geometries on a catalyst surface (like Palladium on carbon), calculate the energy barriers for successive hydrogen atom transfers, and rationalize the observed product selectivity.

A comparative study on a similar compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), demonstrated that the presence and position of fluorine atoms significantly influence the reaction mechanism of thermal decomposition. nih.govmdpi.com Similar computational approaches can be applied to understand how the fluoro and methyl substituents in this compound direct its reactivity in various transformations.

Below is a representative data table illustrating how computational results can be presented to compare the energetics of a proposed reaction mechanism.

Table 2: Calculated Activation Energies for a Hypothetical SNAr Reaction of this compound with Methoxide (Representative Data)

| Reaction Step | Description | Calculated ΔE‡ (kcal/mol) |

| Step 1 (TS1) | Formation of Meisenheimer Complex | 15.2 |

| Step 2 (TS2) | Expulsion of Fluoride Ion | 8.5 |

Note: This table presents hypothetical energy values for illustrative purposes to demonstrate the application of computational chemistry in reaction mechanism studies.

Environmental Fate, Degradation Pathways, and Bioremediation Research of Nitrotoluenes

Microbial Transformation and Biodegradation Studies

The biological breakdown of nitrotoluenes is a key area of research for bioremediation. The presence of the nitro group makes these compounds generally resistant to degradation, but various microorganisms have evolved or been adapted to transform them.

The most common initial step in the microbial transformation of nitroaromatic compounds under anaerobic or microaerophilic conditions is the enzymatic reduction of the nitro group. This process is catalyzed by a group of enzymes known as nitroreductases. researchgate.net These enzymes typically use NADH or NADPH as an electron donor to sequentially reduce the nitro group (—NO₂) to a nitroso (—NO), then to a hydroxylamino (—NHOH), and finally to an amino (—NH₂) group. nih.gov

Nitroreductases are broadly classified into two types based on their sensitivity to oxygen:

Type I (Oxygen-Insensitive): These flavoenzymes can reduce nitroaromatics via a two-electron transfer mechanism, often without releasing the intermediate products. This pathway is generally considered a detoxification step as it can lead to complete reduction to the less toxic amino derivative.

Type II (Oxygen-Sensitive): These enzymes catalyze a single-electron reduction, forming a nitro anion-radical. In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion, a futile cycle that generates reactive oxygen species.

The efficiency of this reduction is influenced by the other substituents on the aromatic ring. While specific studies on the enzymatic reduction of 3-Fluoro-4-nitrotoluene (B108573) are limited, research on related compounds shows that the process is feasible, though the fluorine atom may influence the reaction rate and substrate specificity of the enzymes.

| Enzyme Class | Mechanism | Typical Product | Oxygen Sensitivity |

| Type I Nitroreductase | Two-electron reduction | Amino or Hydroxylamino derivative | Insensitive |

| Type II Nitroreductase | Single-electron reduction | Nitro anion-radical | Sensitive |

Under aerobic conditions, microorganisms can employ oxidative pathways to degrade nitrotoluenes. A key enzyme in this process is toluene (B28343) dioxygenase (TDO), a multicomponent enzyme system found in bacteria like Pseudomonas putida F1. doe.gov This enzyme is known for its broad substrate specificity. doe.govasm.org

TDO can attack nitrotoluenes in two principal ways:

Dioxygenation of the Aromatic Ring: The enzyme incorporates both atoms of a molecular oxygen (O₂) into the aromatic ring, forming an unstable cis-dihydrodiol. For nitrotoluenes, this can lead to the elimination of the nitro group as nitrite (B80452) and the formation of catechols. For instance, Rhodococcus sp. strain ZWL3NT converts 3-nitrotoluene (B166867) to 3-methylcatechol (B131232) with a release of nitrite. asm.orgnih.govnih.gov

Monooxygenation of the Methyl Group: In some cases, TDO can act as a monooxygenase, hydroxylating the methyl group to form a nitrobenzyl alcohol. Studies with P. putida F1 showed that 2-nitrotoluene (B74249) and 3-nitrotoluene were primarily oxidized to their corresponding nitrobenzyl alcohols. researchgate.netnih.gov

Research has demonstrated that various bacterial strains can oxidize nitrotoluene isomers. Acidovorax sp. strain JS42 uses a dioxygenase to convert 2-nitrotoluene to 3-methylcatechol. nih.gov While this same enzyme can oxidize 4-nitrotoluene (B166481), the strain cannot grow on it, indicating the complexity of establishing a complete degradation pathway. nih.gov The specific oxidation products of this compound by these enzymes have not been detailed, but based on the degradation of its analogues, both ring dihydroxylation with defluorination/denitration and methyl group oxidation are plausible initial lines of attack.

| Organism | Substrate | Enzyme System | Major Product(s) |

| Pseudomonas putida F1 | 2-Nitrotoluene | Toluene Dioxygenase | 2-Nitrobenzyl alcohol researchgate.netnih.gov |

| Pseudomonas putida F1 | 3-Nitrotoluene | Toluene Dioxygenase | 3-Nitrobenzyl alcohol researchgate.netnih.gov |

| Rhodococcus sp. ZWL3NT | 3-Nitrotoluene | Nitroarene Dioxygenase | 3-Methylcatechol asm.orgnih.gov |

| Acidovorax sp. JS42 | 2-Nitrotoluene | 2-Nitrotoluene Dioxygenase | 3-Methylcatechol nih.govnih.gov |

To improve the efficiency and resilience of microbial degradation, researchers employ immobilized cell systems. This technology involves entrapping microbial cells within or attaching them to a solid matrix, such as polyurethane foam (PUF), sodium alginate, or activated carbon. nih.govk-state.edunih.gov This approach offers several advantages over using free-floating (suspended) cells, including higher cell densities, protection from toxic substrates, enhanced stability against pH and temperature fluctuations, and the ability to reuse the biocatalyst for multiple cycles. nih.govk-state.edu

Studies have shown significant success in degrading nitrotoluenes using this method.

Micrococcus sp. strain SMN-1: When immobilized in polyurethane foam, these cells showed a markedly higher degradation rate for 2-nitrotoluene compared to freely suspended cells. The immobilized system could be reused for over 24 cycles without a significant loss of activity. nih.gov

Arthrobacter sp.: Cells immobilized in barium alginate transformed 2,4,6-trinitrotoluene (B92697) (TNT) completely within 24 hours, faster than the 36 hours required by resting cells. The immobilized cells also maintained viability for a much longer period (192 hours vs. 96 hours). k-state.edu

These ex-situ techniques are particularly promising for treating industrial wastewater or contaminated soil where pollutant concentrations can be high. nih.gov While not specifically tested on this compound, the enhanced performance for related compounds suggests that immobilized cell systems could be a viable strategy for its bioremediation. nih.govspringernature.com

Microbial Oxidation Pathways (e.g., Toluene Dioxygenase Activity on Nitrotoluenes)

Abiotic Degradation Mechanisms in Environmental Matrices

In the environment, this compound can also be degraded by non-biological (abiotic) processes, primarily through the action of sunlight (photolysis). Nitrotoluenes strongly absorb ultraviolet light, making them susceptible to photochemical transformation in aquatic systems. nih.govumich.edu

The primary abiotic degradation pathways include:

Direct Photolysis: When the molecule directly absorbs sunlight, it can be transformed into other compounds. For this compound, photolysis under UV light (300–400 nm) has been shown to generate intermediates such as 3-fluoro-4-nitrophenol.

Indirect Photolysis: The presence of other substances in the water, such as humic acids, can accelerate the photodegradation of nitrotoluenes. umich.eduumich.edu These substances absorb sunlight and produce reactive chemical species (like hydroxyl radicals) that then attack the pollutant molecule. Studies have shown that this "sensitization" effect can enhance degradation rates from 2- to 26-fold for some nitrotoluenes. umich.edu

Advanced Oxidation Processes (AOPs): In engineered remediation systems, powerful chemical oxidants can be used. Ozonation at a pH of 9 has been reported to achieve 90% degradation of this compound within two hours. Another AOP, photocatalysis using titanium dioxide (TiO₂), has been shown to effectively mineralize nitrotoluene isomers into ammonium, nitrate (B79036), and carbon dioxide. nih.gov

Chemical hydrolysis is not considered a significant degradation pathway for nitrotoluenes in the environment. mst.dk

Assessment of Environmental Impact and Remediation Strategies for Nitroaromatics

Nitroaromatic compounds, including nitrotoluenes, are recognized as significant environmental pollutants due to their toxicity and persistence. nih.govnih.govilo.org They are classified as hazardous, with potential toxic and mutagenic effects on a range of organisms, from microbes to humans. mst.dknih.govilo.orgaarti-industries.com Their release into soil and water can lead to long-term contamination. mst.dkiupac.orgnih.gov

Given their environmental impact, a variety of remediation strategies have been developed and applied:

Bioremediation: This involves using microorganisms to break down the contaminants.

In-Situ: Treating the contaminated soil or water in place. This can include natural attenuation, where indigenous microbial populations slowly degrade the pollutants, or biostimulation/bioaugmentation, where nutrients or specialized microbes are added to accelerate the process. nih.govdntb.gov.ua

Ex-Situ: Excavating the contaminated soil or pumping the groundwater for treatment in controlled systems like bioreactors or composting facilities. nih.govnih.gov Slurry-phase bioreactors and composting have proven effective for soils with high levels of contamination. nih.govnih.gov

Phytoremediation: This strategy uses plants to remove, contain, or degrade contaminants. Certain plants can take up nitroaromatics from soil and water, and either store them or break them down via metabolic processes. This is a cost-effective option for large areas with low to moderate levels of contamination. nih.gov

Physicochemical Treatments: These methods use physical or chemical processes for remediation. They include advanced oxidation processes (like ozonation and photocatalysis), chemical reduction, and adsorption onto materials like activated carbon. dntb.gov.uaresearchgate.net These are often faster than biological methods but can be more expensive and energy-intensive. nih.gov

The optimal remediation strategy is site-specific and often involves a combination of different approaches to effectively and economically reduce the environmental risk posed by nitroaromatic compounds. nih.govdntb.gov.ua

Advanced Analytical Methodologies for the Characterization of 3 Fluoro 4 Nitrotoluene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 3-fluoro-4-nitrotoluene (B108573), offering detailed insights into its functional groups and the chemical environment of its constituent atoms.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by analyzing their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum provides a unique "vibrational fingerprint." chemicalbook.comnist.gov

Key vibrational modes for this compound include the asymmetric and symmetric stretching of the nitro (NO₂) group, typically appearing at distinct wavenumbers. The carbon-fluorine (C-F) bond also exhibits a characteristic stretching vibration. Aromatic C-H and C=C stretching vibrations, as well as the stretching and bending modes of the methyl (CH₃) group, further contribute to the unique spectral signature of the molecule. scialert.net

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While some vibrations are strong in IR, others may be more prominent in the Raman spectrum, providing a more complete picture of the molecule's vibrational behavior.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | >3000 |

| Methyl (CH₃) | Asymmetric Stretch | ~2983 |

| Methyl (CH₃) | Symmetric Stretch | ~2912 |

| Aromatic C=C | Stretch | 1650-1400 scialert.net |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

Note: The exact frequencies can vary based on the physical state of the sample (e.g., solid, liquid, gas) and the presence of any intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. It provides detailed information about the connectivity and chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the aromatic protons and the protons of the methyl group. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, as well as by spin-spin coupling between adjacent protons and the fluorine atom. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the carbon atoms are indicative of their electronic environment, with the carbons attached to the nitro and fluorine groups showing distinct downfield shifts.

¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds. This compound will show a resonance in the ¹⁹F NMR spectrum, and its chemical shift and coupling to nearby protons provide definitive evidence for the position of the fluorine atom on the aromatic ring. rsc.org

Table 2: Representative NMR Data for Fluoronitrotoluene Isomers

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Fluoro-3-nitrotoluene | ¹H | 90 MHz in CDCl₃ guidechem.com |

| 4-Fluoro-3-nitrotoluene | ¹³C | in CDCl₃ guidechem.com |

Note: NMR data is highly dependent on the solvent used and the spectrometer frequency.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural features of a compound. uni-saarland.de For this compound, which has a molecular weight of approximately 155.13 g/mol , the mass spectrum will show a molecular ion peak (M⁺•) at m/z 155. nist.govnih.gov

Under electron ionization (EI), the molecule is fragmented in a reproducible manner, creating a unique fragmentation pattern that serves as a molecular fingerprint. libretexts.org Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and other small neutral molecules. The presence of the fluorine and methyl groups will also influence the fragmentation, leading to a characteristic set of fragment ions. researchgate.net

Table 3: Key Mass Spectral Peaks for this compound

| m/z | Interpretation |

|---|---|

| 155 | Molecular Ion (M⁺•) nih.gov |

Note: The relative intensities of the peaks can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F) for Chemical Environment Analysis

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. When coupled with mass spectrometry, these methods provide a powerful tool for both qualitative and quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC-MS, the components of a sample are separated in a gas chromatograph before being detected by a mass spectrometer. ias.ac.in

This technique is particularly useful for determining the purity of this compound, as it can separate the main component from any volatile impurities. vwr.com The retention time from the GC provides an initial identification, which is then confirmed by the mass spectrum. Distinguishing between structural isomers, such as this compound and 4-fluoro-3-nitrotoluene, can be challenging as they may have very similar mass spectra. In such cases, the separation power of GC is critical.

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. lcms.cz While this compound itself can be analyzed by GC-MS, LC-MS is invaluable for the analysis of its derivatives and for monitoring its presence in complex matrices. ijert.orgnih.gov

In LC-MS, the separation occurs in the liquid phase, offering a different selectivity compared to GC. This can be particularly advantageous for separating polar derivatives of this compound or for analyzing reaction mixtures where the compound is an intermediate. The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) make it an ideal choice for trace-level analysis and for the characterization of complex samples. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoro-3-nitrotoluene |

| 2-Fluoro-4-nitrotoluene |

| 4-nitrotoluene (B166481) |

| 4-chloro-2-fluoro toluene (B28343) |

| 2-fluoro-4-nitrobenzonitrile |

| 3,4-difluoronitrobenzene |

| 1-chloro-2-nitrobenzene |

| 1-chloro-4-nitrobenzene |

| 1,4-dichloro-2-nitrobenzene |

| 2,4-dichloro-1-nitrobenzene |

| 2-fluoro-4-nitrobenzoic acid |

| 2-fluoro-4-nitrobenzamide |

| 2-methylbutane |

| pentan-3-one |

| pentane |

| 2,4-dinitrotoluene |

| 4-fluoro-a-nitrotoluene |

| 2-fluoro-5-nitrotoluene |

| 3-fluoro-6-nitrotoluene |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide |

| 4-Chloro-3-nitrotoluene (B146361) |

| 3-Chloro-4-nitrotoluene |

| 4-Chloro-2-nitrotoluene |

| 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene |

| 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide |

| 2-(trifluoromethyl)benzonitrile |

| 1,3-dimethoxy-2-(trifluoromethyl)benzene |

| 2-methoxy-3-(trifluoromethyl)pyridine |

| 5-chloro-2-(trifluoromethyl)pyrimidine |

| N-(3-aminopropyl)acetamide |

| N1-acetylspermidine |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Quantitative Analytical Methods

The accurate quantification of this compound and its derivatives is essential for process monitoring, quality control, and research applications. Quantitative analysis relies on methodologies that are not only sensitive and specific but also robust and reproducible. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed, often coupled with various detectors to achieve the desired analytical figures of merit.

Development of High-Sensitivity Quantification Protocols

Achieving low limits of detection (LOD) and quantification (LOQ) is critical, particularly when analyzing trace levels of this compound or its derivatives in complex matrices. The development of high-sensitivity protocols involves the optimization of instrumentation and analytical conditions.

Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive technique for quantifying electrophoric compounds like nitroaromatics. accustandard.com The presence of both a nitro group and a fluorine atom in this compound makes it an ideal candidate for ECD analysis. EPA Method 8091, for example, which targets nitroaromatics, demonstrates the capability of GC-ECD to detect compounds in the parts-per-billion (ppb) range. epa.gov For enhanced specificity, mass spectrometry (MS) is the preferred detection method. GC-MS, operating in selected ion monitoring (SIM) mode, can significantly improve sensitivity by focusing on characteristic ions of the analyte, thereby reducing background noise. nih.gov

For even greater sensitivity, tandem mass spectrometry (MS/MS) is employed. Techniques like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) can achieve quantification limits in the sub-nanogram per milliliter (ng/mL) range for various organic intermediates. waters.com While specific protocols for this compound are not extensively published, the principles of these high-sensitivity methods are directly applicable. Another advanced technique is femtosecond time-resolved mass spectrometry (FTRMS), which has been shown to effectively quantify nitrotoluene isomers by capturing their distinct fragmentation dynamics on femtosecond timescales. thermofisher.com

High-performance liquid chromatography (HPLC) with UV detection is also a viable method for quantification. Due to its strong UV absorption, this compound can be quantified without the need for pre-column derivatization. A typical HPLC setup might involve a reverse-phase column and a methanol/water mobile phase, with detection at a wavelength such as 254 nm.

Table 1: Comparison of High-Sensitivity Analytical Techniques for Nitroaromatic Compounds

| Analytical Technique | Principle | Typical Detection Limits | Applicability to this compound |

| GC-ECD | Electron capture by electrophilic analytes | 0.003 to 0.5 µg/L | High, due to electronegative nitro and fluoro groups. accustandard.com |

| GC-MS (SIM) | Selective monitoring of characteristic mass fragments | Low µg/L to ng/L range | High, provides specificity and sensitivity. nih.govbibliotekanauki.pl |

| HPLC-UV | UV absorbance by the aromatic and nitro functional groups | ng to µg range | Direct applicability, no derivatization needed. |

| UPLC-MS/MS | Chromatographic separation followed by precursor and product ion monitoring | 0.005 to 0.05 ng/mL for some organic compounds waters.com | High potential for ultra-trace analysis. |

| FTRMS | Isomer discrimination based on femtosecond fragmentation dynamics | Molar fraction accuracy of ~5-7% in mixtures thermofisher.com | Potentially useful for isomer-specific quantification. |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.netjfda-online.com For GC analysis, the primary goals of derivatization are to increase volatility and thermal stability, and to improve chromatographic peak shape and detector response. sigmaaldrich.com

A key derivatization strategy for this compound involves the chemical reduction of its nitro group to form the corresponding amine, 3-Fluoro-4-methylaniline. This can be achieved using reducing agents like hydrogen gas with a palladium on carbon catalyst. The resulting primary amine is more amenable to various derivatization reactions than the parent nitro compound.

Common derivatization approaches for amines to enhance GC-MS analysis include:

Acylation: This involves reacting the amine with an acylating agent, such as a fluorinated anhydride (B1165640). Reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) are widely used. jfda-online.com They convert the amine to a stable, volatile amide and introduce multiple fluorine atoms, which significantly enhances the response of an electron capture detector.

Silylation: This is another prevalent technique where an active hydrogen on the amine is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. sigmaaldrich.com Silylation increases the volatility and thermal stability of the analyte. nih.gov

These strategies are particularly useful for analyzing derivatives of this compound that may be present as metabolites or degradation products in complex samples. For instance, the reduction product 3-Fluoro-4-methylaniline can be readily derivatized to improve its quantification at trace levels.

Table 2: Common Derivatization Reagents for Amine Derivatives

| Reagent Class | Example Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Analytical Benefit |

| Acylating Agent | Pentafluoropropionic anhydride | PFPA | Primary/Secondary Amine | Fluoroacyl amide | Improved volatility, enhanced ECD/MS response. jfda-online.com |

| Acylating Agent | Heptafluorobutyric anhydride | HFBA | Primary/Secondary Amine | Fluoroacyl amide | Improved volatility, enhanced ECD/MS response. |

| Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary/Secondary Amine, Hydroxyl | Trimethylsilyl (TMS) ether/amine | Increased volatility and thermal stability. sigmaaldrich.com |

Internal Standard Methodologies for Accurate Determination

The use of an internal standard (IS) is a cornerstone of accurate quantitative analysis in chromatography. An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. nih.gov It corrects for variations in injection volume, sample preparation losses, and instrument drift. The concentration of the analyte is determined by comparing its peak area to that of the internal standard. population-protection.eu

An ideal internal standard should be chemically similar to the analyte but not present in the original sample. It should also be well-resolved chromatographically from the analyte and any matrix interferences.